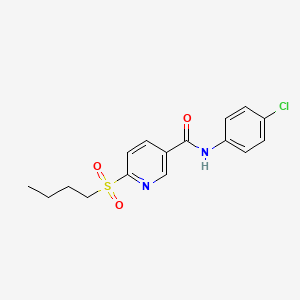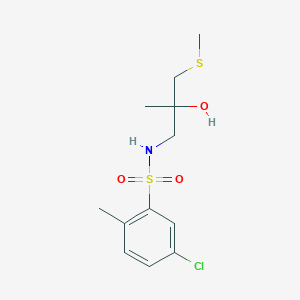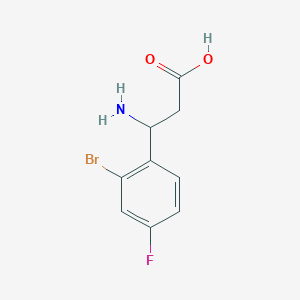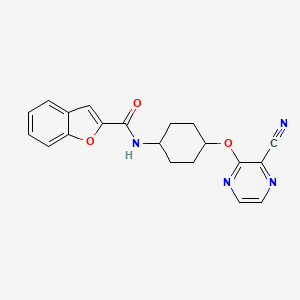![molecular formula C17H29BN2O4 B2523601 N-[3-(2-metoxietoxi)propil]-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-amina CAS No. 2490665-96-6](/img/structure/B2523601.png)
N-[3-(2-metoxietoxi)propil]-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.24. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica e intermediarios farmacéuticos
Los compuestos organoboro desempeñan un papel crucial en la síntesis orgánica. Este compuesto, con sus grupos borato y sulfonamida, se puede sintetizar mediante reacciones nucleofílicas y de amidación. Sirve como intermedio en la producción de otros compuestos valiosos. Específicamente, los derivados de ácido borónico se utilizan para proteger dioles durante la síntesis de fármacos, participan en la síntesis asimétrica de aminoácidos y facilitan las reacciones de acoplamiento de Diels-Alder y Suzuki. Además, los compuestos de ácido bórico encuentran aplicaciones como inhibidores enzimáticos y fármacos ligandos específicos .
Sistemas de administración de fármacos
Los enlaces de éster bórico, como los que se encuentran en este compuesto, se emplean en la construcción de portadores de fármacos sensibles a los estímulos. Estos portadores responden a cambios en el pH, los niveles de glucosa y el ATP dentro del cuerpo. Los ejemplos de portadores de fármacos basados en enlaces de borato incluyen conjugados fármaco-polímero, micelas poliméricas, polímeros lineales-hiperramificados y sílice mesoporosa. Estos sistemas pueden administrar fármacos anticancerígenos, insulina y genes, proporcionando una liberación controlada de fármacos .
Química computacional y modelado molecular
Los cálculos de teoría funcional de la densidad (DFT) proporcionan información sobre la estructura electrónica del compuesto, el potencial electrostático molecular y los orbitales moleculares fronterizos. Los investigadores utilizan DFT para predecir sus propiedades y comportamiento, lo que ayuda en el diseño racional de fármacos y la comprensión de su reactividad.
En resumen, N-[3-(2-metoxietoxi)propil]-5-(tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-amina es un compuesto versátil con aplicaciones que abarcan la síntesis orgánica, la administración de fármacos, la ciencia de los materiales y los estudios biológicos. Sus características únicas lo convierten en un área de investigación emocionante para científicos de diversas disciplinas . ¡Si tiene alguna otra pregunta o necesita detalles adicionales, no dude en preguntar! 😊
Propiedades
IUPAC Name |
N-[3-(2-methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(20-13-14)19-9-6-10-22-12-11-21-5/h7-8,13H,6,9-12H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUWUZVMKVUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)
![5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE](/img/structure/B2523536.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)




